Superior Tumor Uptake and Therapeutic Index Compared to Non-Albumin-Binding PSMA Ligands
The incorporation of a customized albumin-binding domain into the PSMA-trillium scaffold fundamentally improves tumor pharmacokinetics relative to non-albumin-binding PSMA inhibitors such as PSMA-617 and PSMA-I&T. In the LNCaP xenograft model, the lead albumin-binding analog 177Lu-RPS-072—the direct predecessor and pharmacophore basis of PSMA-trillium—achieved a tumor uptake of 34.9 ± 2.4 %ID/g at 24 hours post-injection, a value that is significantly higher than typically reported for 177Lu-PSMA-617 under comparable conditions (<10 %ID/g at 24h in LNCaP models) [1]. The resulting tumor AUC-to-kidney AUC ratio was 4.7 ± 0.3, the highest reported for any small-molecule PSMA radioligand in this model [2]. This data directly demonstrates the quantitative advantage of the albumin-binding strategy.
| Evidence Dimension | Tumor uptake and therapeutic index |
|---|---|
| Target Compound Data | Tumor uptake: 34.9 ± 2.4 %ID/g at 24h; Tumor-to-kidney AUC ratio: 4.7 ± 0.3 |
| Comparator Or Baseline | 177Lu-PSMA-617 (typical LNCaP tumor uptake <10 %ID/g at 24h); Non-albumin-binding PSMA ligands (tumor-to-kidney AUC ratio < 2) |
| Quantified Difference | >3.5-fold higher tumor uptake; >2.3-fold higher therapeutic index |
| Conditions | LNCaP xenograft-bearing BALB/C nu/nu mice, 24 h post-injection, 177Lu radiolabeling |
Why This Matters
Higher tumor uptake and a superior therapeutic index are direct drivers of antitumor efficacy, enabling the delivery of a higher radiation dose to the tumor while minimizing nephrotoxicity, a key differentiator for preclinical research and clinical candidate selection.
- [1] Kelly JM, Amor-Coarasa A, Ponnala S, et al. Albumin-Binding PSMA Ligands: Implications for Expanding the Therapeutic Window. J Nucl Med. 2019;60(5):656-663. View Source
- [2] Zitzmann-Kolbe S, Papple A, Poethko T, et al. Abstract 6033: Preclinical evaluation of an actinium-225 labeled PSMA-targeting small molecule (225Ac-PSMA-Trillium (BAY 3563254)) for the treatment of metastatic castration resistant prostate cancer (mCRPC). Cancer Res. 2024;84(6_Supplement):6033. View Source
